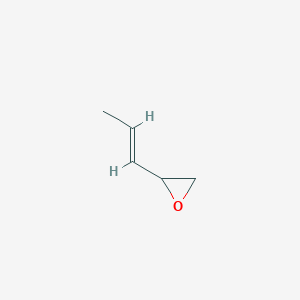
2-(1-Propenyl)oxirane
Descripción general
Descripción
2-(1-Propenyl)oxirane, also known as allyl oxirane, is an organic compound with the molecular formula C5H8O. It is a member of the oxirane family, characterized by a three-membered ring consisting of two carbon atoms and one oxygen atom. This compound is notable for its strained ring structure, which imparts significant reactivity, making it a valuable intermediate in various chemical processes.
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxiranes, including this compound, is the intramolecular cyclization of halogenated alcohols in the presence of a base.
Alkene Epoxidation: Another widely used method is the epoxidation of alkenes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).
Sharpless Asymmetric Epoxidation: This method involves the enantioselective epoxidation of allylic alcohols using titanium tetraisopropoxide, tert-butyl hydroperoxide, and diethyl tartrate.
Industrial Production Methods:
Large-Scale Epoxidation: Industrial production of this compound typically involves the large-scale epoxidation of allyl compounds using peracids or other oxidizing agents.
Types of Reactions:
Ring-Opening Reactions: The oxirane ring in this compound is highly reactive and undergoes ring-opening reactions with a variety of nucleophiles, including water, alcohols, amines, and carboxylic acids
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include water, alcohols, amines, and carboxylic acids.
Oxidizing Agents: Peracids such as MCPBA are commonly used for the epoxidation of alkenes to form oxiranes.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce oxiranes to the corresponding alcohols.
Major Products:
Ring-Opened Products: The major products of ring-opening reactions are typically β-hydroxy derivatives, such as β-hydroxy alcohols, β-hydroxy amines, and β-hydroxy esters.
Oxidized and Reduced Derivatives: Oxidation and reduction reactions yield various functionalized derivatives, including diols and alcohols.
Aplicaciones Científicas De Investigación
2-(1-Propenyl)oxirane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-Propenyl)oxirane primarily involves its reactivity towards nucleophiles. The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions that form various functionalized derivatives . The compound can also participate in oxidation and reduction reactions, further expanding its range of reactivity .
Molecular Targets and Pathways:
Nucleophilic Attack: The primary molecular target is the oxirane ring, which undergoes nucleophilic attack by various nucleophiles, leading to ring-opening and formation of β-hydroxy derivatives.
Oxidation and Reduction Pathways: The compound can be oxidized or reduced to form various functionalized derivatives, which can participate in further chemical reactions.
Comparación Con Compuestos Similares
2-(1-Propenyl)oxirane can be compared with other oxiranes and epoxides:
Ethylene Oxide: Ethylene oxide is a simpler oxirane with a similar three-membered ring structure.
Propylene Oxide: Propylene oxide is another similar compound with a three-membered ring.
Butylene Oxide: Butylene oxide has a longer carbon chain and is used in the production of surfactants and other industrial chemicals.
Uniqueness:
Propiedades
IUPAC Name |
2-[(E)-prop-1-enyl]oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-2-3-5-4-6-5/h2-3,5H,4H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHBFAGTEWFCBI-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


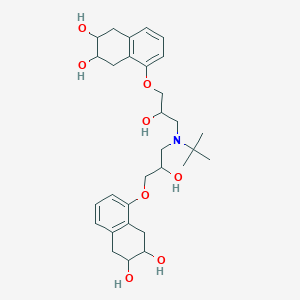
![10-[(Carboxymethyl)amino]-10-oxodecanoic acid](/img/structure/B3330213.png)
![6,6-Dimethyl-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B3330217.png)
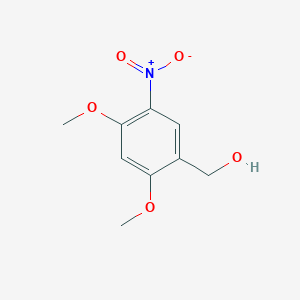
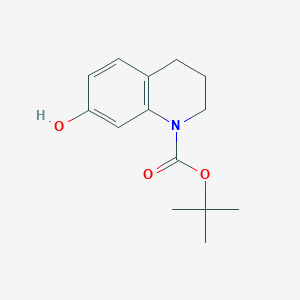
![{4-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B3330242.png)
![5-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B3330243.png)
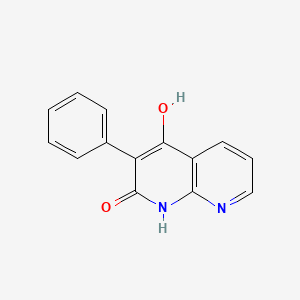
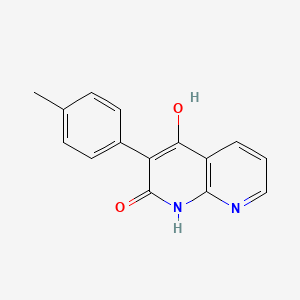
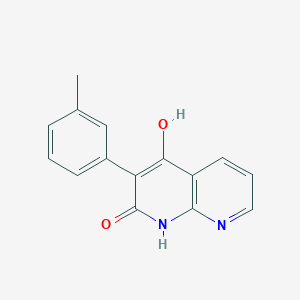
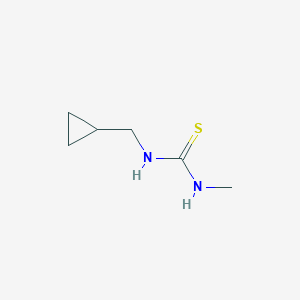
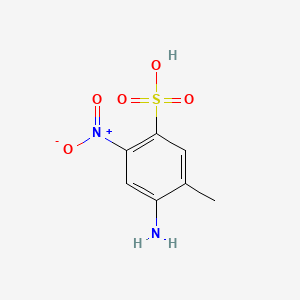
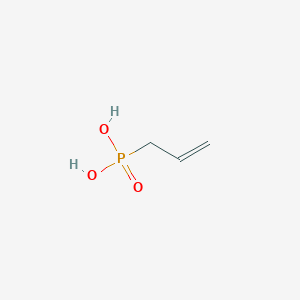
![2-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid](/img/structure/B3330313.png)
